molecular formula C11H11N3O2 B1396007 Methyl 3-amino-4-(1h-imidazol-1-yl)benzoate CAS No. 141388-49-0

Methyl 3-amino-4-(1h-imidazol-1-yl)benzoate

Cat. No. B1396007
CAS RN: 141388-49-0
M. Wt: 217.22 g/mol
InChI Key: ZXZVUUMPELAZOP-UHFFFAOYSA-N
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Description

“Methyl 4-(1H-imidazol-1-yl)benzoate” is an imidazole derivative . It is a heterocyclic building block used in chemical synthesis .


Molecular Structure Analysis

“Methyl 4-(1H-imidazol-1-yl)benzoate” has a molecular formula of C11H10N2O2 and a molecular weight of 202.209 . It is a heterocyclic compound with an imidazole ring .


Chemical Reactions Analysis

Imidazole derivatives have broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical And Chemical Properties Analysis

“Methyl 4-(1H-imidazol-1-yl)benzoate” has a density of 1.2±0.1 g/cm3, a boiling point of 354.7±25.0 °C at 760 mmHg, and a melting point of 124-127ºC (lit.) . It also has a flash point of 168.3±23.2 °C .

Scientific Research Applications

Synthesis and Medicinal Chemistry

Synthesis of CK1 Inhibitors for Alzheimer's Disease Imaging A study focused on synthesizing carbon-11-labeled CK1 inhibitors, which could serve as potential PET radiotracers for imaging Alzheimer's disease. These compounds, including variations of methyl 3-amino-4-(1h-imidazol-1-yl)benzoate structures, were synthesized to improve diagnostic methods for neurodegenerative diseases (Gao, Wang, & Zheng, 2018).

Anticancer Agent Synthesis Another study involved the design and synthesis of bis-benzimidazole compounds clubbed with primary amine and aromatic aldehydes. These compounds showed notable anticancer activity in preliminary screenings, indicating the potential of this compound derivatives in cancer treatment research (Rashid, 2020).

Organic Synthesis and Material Science

Synthesis of Novel Arylazopyrazolones Research on synthesizing novel arylazopyrazolones substituted with thiazolyhydrazone highlighted the synthetic versatility of this compound derivatives. These compounds exhibited significant antimicrobial activity against various bacteria and fungi, demonstrating their potential in developing new antimicrobial agents (Shah, 2014).

Corrosion Inhibition this compound derivatives were also studied for their corrosion inhibition properties. These compounds showed effectiveness in protecting N80 steel in HCl solution, highlighting their potential as eco-friendly corrosion inhibitors for industrial applications (Yadav, Sarkar, & Purkait, 2015).

Safety and Hazards

“Methyl 4-(1H-imidazol-1-yl)benzoate” is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

Future Directions

While specific future directions for “Methyl 3-amino-4-(1h-imidazol-1-yl)benzoate” were not found in the retrieved papers, imidazole derivatives are known to have a broad range of chemical and biological properties . This suggests that they could be further explored for potential applications in various fields, including medicinal chemistry .

properties

IUPAC Name

methyl 3-amino-4-imidazol-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-16-11(15)8-2-3-10(9(12)6-8)14-5-4-13-7-14/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZVUUMPELAZOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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